molecular formula C11H12ClNS B13285889 2-Tert-butyl-4-chloro-1,3-benzothiazole

2-Tert-butyl-4-chloro-1,3-benzothiazole

Cat. No.: B13285889
M. Wt: 225.74 g/mol
InChI Key: KOWGOAUGFDVHRR-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-chloro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-chloro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with tert-butyl chloride and chloroacetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted benzothiazoles, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

2-Tert-butyl-4-chloro-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-chloro-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and chloro groups can influence its binding affinity and specificity. The exact pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-1,3-benzothiazole: Lacks the chloro substituent, which can affect its reactivity and biological activity.

    4-Chloro-1,3-benzothiazole: Lacks the tert-butyl group, which can influence its solubility and stability.

    2-Tert-butyl-4-methyl-1,3-benzothiazole: Has a methyl group instead of a chloro group, leading to different chemical and biological properties.

Uniqueness

2-Tert-butyl-4-chloro-1,3-benzothiazole is unique due to the combination of the tert-butyl and chloro substituents, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12ClNS

Molecular Weight

225.74 g/mol

IUPAC Name

2-tert-butyl-4-chloro-1,3-benzothiazole

InChI

InChI=1S/C11H12ClNS/c1-11(2,3)10-13-9-7(12)5-4-6-8(9)14-10/h4-6H,1-3H3

InChI Key

KOWGOAUGFDVHRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=CC=C2Cl

Origin of Product

United States

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